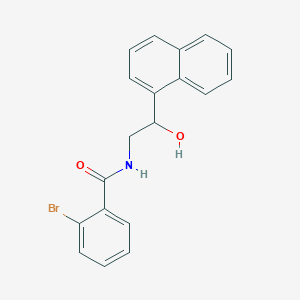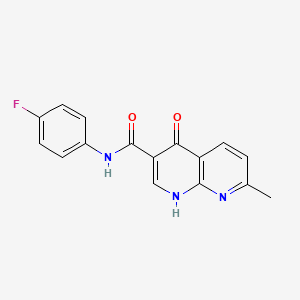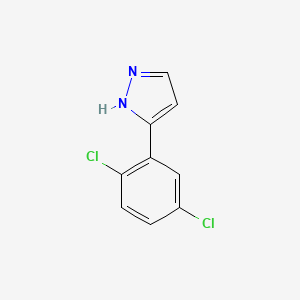![molecular formula C10H15BrClNO B2779634 [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride CAS No. 2225136-73-0](/img/structure/B2779634.png)
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride: is a chemical compound with the molecular formula C10H14BrNO·HCl It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position, and the ethylamine moiety is dimethylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable methods to obtain the hydrochloride salt in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine moiety.
Condensation Reactions: The ethylamine group can participate in condensation reactions with carbonyl compounds to form imines or other related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted phenoxyethylamines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amine moiety.
Reduction Products: Reduced forms of the compound, potentially leading to secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: Used as a starting material for the synthesis of various substituted phenoxyethylamines.
Biology:
Biochemical Studies: Used in studies involving amine transport and metabolism.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine:
Pharmaceutical Research: Explored for potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
Chemical Manufacturing: Used in the production of other chemical intermediates and fine chemicals.
Material Science:
Wirkmechanismus
The mechanism of action of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamine moiety play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- [2-(2-Chlorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2-Fluorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2-Iodophenoxy)ethyl]dimethylamine hydrochloride
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity, binding affinity, and overall properties.
- Unique Properties: [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;/h3-6H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWFNVSODQQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2779554.png)
![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)
![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2779559.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)


![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE](/img/structure/B2779572.png)
